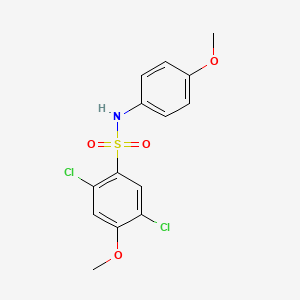![molecular formula C21H17N3O2S B2722312 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 898410-80-5](/img/structure/B2722312.png)
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which has been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Pharmacological Applications
- Anticancer Properties : Studies on 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, have revealed significant potential in tumor inhibition, demonstrating moderate inhibitory effects in toxicity assessment and tumor inhibition assays. Notably, these compounds have shown affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects, along with binding to targets like the epidermal growth factor receptor (EGFR) and tubulin, highlighting their broad therapeutic potential (Faheem, 2018).
- Anticonvulsant Activity : Naphthalene-2-yloxymethyl-1,3,4-oxadiazol derivatives have been synthesized and evaluated for anticonvulsant activities. These compounds were designed based on a pharmacophoric model, showing efficacy in maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models, contributing to the development of potential anticonvulsant therapies (Rajak et al., 2010).
Chemical and Physical Properties
- Synthesis and Characterization : Research into the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, including those similar to this compound, has contributed to understanding their chemical properties and potential applications in materials science. These studies involve detailed analysis using techniques such as IR, NMR, Mass spectrometry, and Fluorescence, shedding light on their structural and photophysical properties (Alrazzak, 2018).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activities : Certain derivatives of this compound have demonstrated significant antimicrobial activities, with potential applications in addressing drug-resistant bacterial infections. This includes studies focusing on their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics (Hannoun et al., 2020).
- Antioxidant Activities : Research on oxadiazole derivatives has also explored their antioxidant properties, investigating their ability to scavenge free radicals and contribute to the development of treatments for oxidative stress-related conditions. This research underscores the versatile potential of these compounds in therapeutic applications beyond their antimicrobial and antitumor effects (Soumya & Rajitha, 2015).
Propiedades
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-18-12-5-4-11-17(18)20-23-24-21(26-20)22-19(25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURQIKNPDIHAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

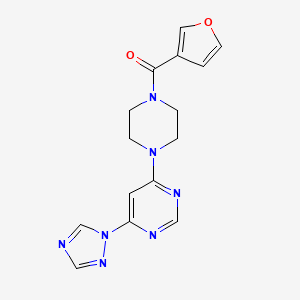
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2722232.png)
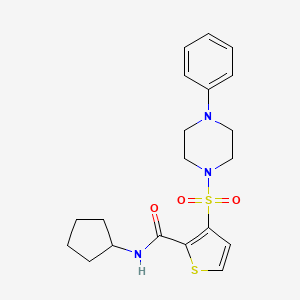
![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)
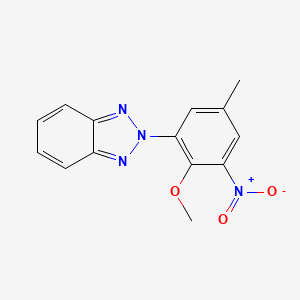
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)
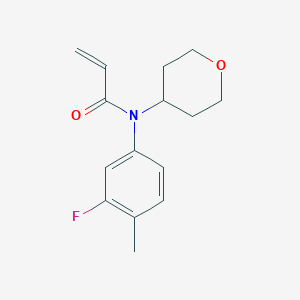

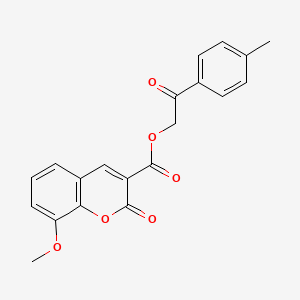
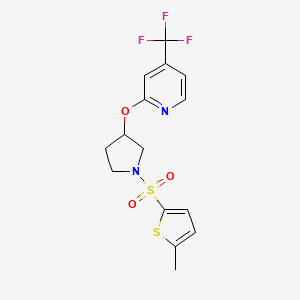
![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)
